An In-depth Technical Guide to the Chemical Properties of Tetraethylammonium Bromide
An In-depth Technical Guide to the Chemical Properties of Tetraethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Tetraethylammonium (B1195904) bromide (TEAB) is a quaternary ammonium (B1175870) salt with significant applications across various scientific disciplines, including organic synthesis, electrochemistry, and pharmacology. This guide provides a comprehensive overview of its chemical properties, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate its mechanisms of action and experimental workflows.
Core Chemical and Physical Properties
TEAB is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] It is characterized by its high solubility in polar solvents and its function as a source of tetraethylammonium (TEA) ions in both chemical and biological systems.[3][4]
Table 1: Physicochemical Properties of Tetraethylammonium Bromide
| Property | Value | Reference |
| Chemical Formula | C₈H₂₀BrN | [3] |
| Molecular Weight | 210.16 g/mol | [3] |
| CAS Number | 71-91-0 | [3] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 285-287 °C (decomposes) | [5] |
| Density | 1.397 g/cm³ (at 20 °C) | [5] |
| pH | 6.5 (10% aqueous solution) | [1][6] |
Table 2: Solubility of Tetraethylammonium Bromide
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 2795 g/L | 25 | [1][7] |
| Methanol | Soluble | Room Temperature | [4] |
| Ethanol | Freely Soluble | Room Temperature | [8] |
| Chloroform | Soluble | Room Temperature | [1][9] |
| Acetone | Soluble | Room Temperature | [1] |
| Acetonitrile | 0.1 g/mL (warm) | Warm | [1] |
| Benzene | Slightly Soluble | Room Temperature | [8] |
| Hexane | Limited Solubility | Room Temperature | [4] |
| Diethyl Ether | Insoluble | Room Temperature | [10] |
Reactivity and Stability
Tetraethylammonium bromide is a stable compound under standard laboratory conditions but is incompatible with strong oxidizing agents.[1] It is hygroscopic and should be stored in a dry environment.[1] Upon heating, it decomposes at approximately 285 °C.[5] In solution, it dissociates into the tetraethylammonium cation (Et₄N⁺) and the bromide anion (Br⁻), which dictates its chemical reactivity. The bromide ion can act as a nucleophile or a leaving group in chemical reactions.[3]
Experimental Protocols
Synthesis of Tetraethylammonium Bromide
A common laboratory-scale synthesis of TEAB involves the reaction of triethylamine (B128534) with ethyl bromide.
Materials:
-
Triethylamine (C₆H₁₅N)
-
Ethyl bromide (C₂H₅Br)
-
Ethyl acetate (B1210297) (as solvent for recrystallization)
Procedure:
-
In a reaction vessel, combine triethylamine and ethyl bromide. The reaction is typically carried out in a suitable solvent or neat.
-
The reaction mixture is heated to a temperature between 45 and 70°C to facilitate the quaternization reaction.[11]
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
-
Upon completion, the crude TEAB product is isolated.
-
The crude product is then purified by recrystallization. Add ethyl acetate to the crude product and heat to reflux for approximately 30 minutes.[12][13]
-
Allow the solution to cool, which will induce crystallization of the purified TEAB.
-
The crystals are collected by filtration and dried under vacuum at around 50°C to remove any residual solvent.[12][13]
Determination of Solubility
The following protocol provides a general method for determining the solubility of TEAB in a given solvent.
Materials:
-
Tetraethylammonium Bromide
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Stirring apparatus (e.g., magnetic stirrer)
-
Temperature-controlled environment
Procedure:
-
Prepare a series of saturated solutions of TEAB in the chosen solvent at a constant temperature.
-
Start by adding an excess amount of TEAB to a known volume of the solvent in a flask.
-
Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow any undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant liquid.
-
Determine the concentration of TEAB in the supernatant. This can be done by evaporating the solvent from the known volume of the supernatant and weighing the remaining solid residue.
-
Repeat this procedure at different temperatures to determine the temperature dependence of solubility.
pKa Determination
As a quaternary ammonium salt, TEAB is a strong electrolyte and is fully ionized in solution. Therefore, it does not have a pKa value in the traditional sense of an acid-base equilibrium. The tetraethylammonium cation is aprotic. However, understanding the acidity or basicity of related compounds or potential impurities can be relevant. For determining the pKa of amines or other ionizable groups, methods such as potentiometric titration, spectrophotometry, or nuclear magnetic resonance (NMR) spectroscopy can be employed.[8]
Applications in Research and Development
Phase Transfer Catalysis
TEAB is widely used as a phase transfer catalyst (PTC). It facilitates the reaction between reactants that are soluble in two immiscible phases (e.g., an aqueous phase and an organic phase). The tetraethylammonium cation forms an ion pair with the reactant in the aqueous phase, and this lipophilic ion pair can then migrate into the organic phase to react.
Experimental Workflow for a Nucleophilic Substitution Reaction:
-
A reaction vessel is charged with the organic substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
The nucleophile is dissolved in an aqueous solution.
-
A catalytic amount of TEAB (typically 1-10 mol%) is added to the biphasic mixture.
-
The mixture is stirred vigorously to maximize the interfacial area between the two phases.
-
The reaction is allowed to proceed, often at an elevated temperature to increase the reaction rate.
-
The progress of the reaction is monitored using appropriate analytical techniques (e.g., TLC, GC, HPLC).
-
Upon completion, the two phases are separated.
-
The organic phase is washed with water and/or brine to remove the catalyst and any water-soluble byproducts.
-
The organic solvent is removed under reduced pressure to yield the crude product, which can then be purified.
Pharmacology: Potassium Channel Blockade
In pharmacology and physiology, the tetraethylammonium ion is a well-known non-specific blocker of potassium (K⁺) channels.[3][14] This property has made it a valuable tool for studying the function of these channels in various physiological processes. TEAB serves as a source of TEA ions for these studies.
The mechanism of blockade involves the physical occlusion of the ion conduction pore of the K⁺ channel by the TEA ion.[15] There are typically two binding sites for TEA: an external site accessible from the extracellular side and an internal site accessible from the intracellular side.[16] The affinity of TEA for these sites can vary depending on the specific type of K⁺ channel. The blockade is often voltage-dependent, meaning the effectiveness of the block is influenced by the membrane potential.[15][16]
Safety and Handling
Tetraethylammonium bromide is considered hazardous and may cause eye, skin, and respiratory tract irritation.[12][15] It is harmful if swallowed.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
Tetraethylammonium bromide possesses a versatile set of chemical properties that make it a valuable compound in both synthetic chemistry and biological research. Its high solubility in polar solvents, its role as a phase transfer catalyst, and the pharmacological activity of its cation as a potassium channel blocker are key attributes that continue to be exploited in various scientific endeavors. A thorough understanding of its properties, handling requirements, and experimental applications is crucial for its safe and effective use in the laboratory.
References
- 1. Tetraethylammonium bromide | 71-91-0 [chemicalbook.com]
- 2. crpjc.com [crpjc.com]
- 3. Tetraethylammonium bromide - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. cdn.hach.com [cdn.hach.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Killing K channels with TEA+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FR3095437A1 - Process for obtaining tetraethylammonium bromide and tetraethylammonium tetrafluoroborate, corresponding products and uses - Google Patents [patents.google.com]
- 12. CN102020569A - Method for preparing tetraethyl ammonium bromide - Google Patents [patents.google.com]
- 13. CN102020571A - Preparation method of tetramethylammonium bromide - Google Patents [patents.google.com]
- 14. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 15. [Mechanism of blocking K+-channels with tetraethylammonium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
